molecular formula C17H17FN4O B12170696 N-[2-(3-fluorophenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-[2-(3-fluorophenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12170696
M. Wt: 312.34 g/mol
InChI Key: YOMDAPCVVBOJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.45 (s, 1H, CONH) - Broad singlet showing hydrogen bonding
  • δ 7.60-7.15 (m, 5H, fluorophenyl + pyrrole)
  • δ 6.25 (t, J=2.1 Hz, 2H, pyrrole β-H)
  • δ 4.10 (t, J=6.8 Hz, 2H, CH₂N)
  • δ 3.85 (s, 3H, N-CH₃)
  • δ 2.95 (t, J=6.8 Hz, 2H, CH₂Ph)

¹³C NMR (101 MHz, DMSO-d₆) :

  • δ 165.2 (C=O)
  • δ 162.5 (d, J=245 Hz, C-F)
  • δ 142.3-110.7 (pyrazole/pyrrole carbons)
  • δ 40.1 (N-CH₃)
  • δ 35.6, 34.2 (CH₂ groups)

Infrared Spectroscopy (IR)

Critical absorption bands:

  • 3285 cm⁻¹ (N-H stretch, carboxamide)
  • 1689 cm⁻¹ (C=O stretch)
  • 1595 cm⁻¹ (C=N pyrazole)
  • 1502 cm⁻¹ (C-C aromatic)
  • 1220 cm⁻¹ (C-F stretch)

Mass Spectrometry (MS)

Electrospray ionization (ESI+) shows:

  • m/z 296.1521 [M+H]⁺ (calc. 296.1509)
  • Fragment ions at m/z 178 (pyrrole-pyrazole cleavage)
  • m/z 123 (fluorophenylethyl cation)

Properties

Molecular Formula

C17H17FN4O

Molecular Weight

312.34 g/mol

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H17FN4O/c1-21-17(22-9-2-3-10-22)15(12-20-21)16(23)19-8-7-13-5-4-6-14(18)11-13/h2-6,9-12H,7-8H2,1H3,(H,19,23)

InChI Key

YOMDAPCVVBOJRS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)NCCC2=CC(=CC=C2)F)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Starting Materials : Diethyl ethoxymethylenemalonate and methylhydrazine.

  • Solvent : Ethanol or methanol under reflux.

  • Catalyst : No catalyst required; reaction proceeds via nucleophilic addition-elimination.

  • Yield : 72–88%.

Mechanism :

  • Diethyl ethoxymethylenemalonate reacts with methylhydrazine to form a hydrazone intermediate.

  • Cyclization occurs via intramolecular nucleophilic attack, yielding the 5-aminopyrazole derivative.

Key Data :

ParameterValueSource
Reaction Temperature80–100°C (reflux)
Reaction Time2–8 hours
Purification MethodColumn chromatography (hexane/EtOAc)
ParameterValueSource
Molar Ratio (Pyrazole:Reagent)1:1.2
Reaction Time4–6 hours

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester group at position 4 of the pyrazole is hydrolyzed to a carboxylic acid using alkaline conditions.

Reaction Conditions:

  • Base : Lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Solvent : Tetrahydrofuran (THF)/water or ethanol/water.

  • Yield : 90–95%.

Mechanism :

  • Nucleophilic attack by hydroxide ion on the ester carbonyl.

  • Formation of a tetrahedral intermediate, followed by elimination of ethanol.

Key Data :

ParameterValueSource
Base Concentration1–2 M
Reaction Time12–24 hours

Amidation with 2-(3-Fluorophenyl)ethylamine

The carboxylic acid is coupled with 2-(3-fluorophenyl)ethylamine using peptide coupling reagents.

Reaction Conditions:

  • Coupling Agents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).

  • Base : DIPEA (N,N-Diisopropylethylamine) or pyridine.

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).

  • Yield : 65–83%.

Mechanism :

  • Activation of the carboxylic acid to an acyloxyphosphonium intermediate.

  • Nucleophilic attack by the amine to form the carboxamide.

Key Data :

ParameterValueSource
Molar Ratio (Acid:Amine)1:1.5
Reaction Time12–18 hours

Alternative Synthetic Routes and Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for pyrazole cyclization and amidation steps. For example, hydrazine-mediated cyclization under microwaves achieves 85% yield in 30 minutes.

Challenges and Mitigation Strategies

ChallengeSolutionSource
Low yield in amidationUse excess amine (1.5 equiv)
Pyrrole side reactionsStrict temperature control
Ester hydrolysis delaysProlonged reaction time (24h)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorophenyl group in the compound undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Halogen exchange : Replacement of fluorine with other halogens (Cl, Br) using AlCl₃ or FeBr₃ catalysts at 80–120°C .

  • Methoxy substitution : Reaction with sodium methoxide in DMF at 100°C yields methoxy derivatives .

Table 1: NAS Reaction Outcomes

SubstitutionReagent/CatalystTemp (°C)Yield (%)Reference
Cl⁻AlCl₃12072
Br⁻FeBr₃10068
OMe⁻NaOMe/DMF10083

Cyclocondensation and Ring Formation

The pyrazole ring participates in cyclocondensation reactions to form fused heterocycles. Key findings:

  • Pyrrole-pyrrolo[2,3-b]pyridine fusion : Reacts with 2-aminopyridine derivatives in ethanol under reflux (Δ, 24 h) to yield tricyclic systems .

  • Trichloromethyl enone cyclization : Forms 3-carboxyalkylpyrazoles via regioselective methanolysis (37–97% yields) .

Amidation and Carboxamide Modifications

The carboxamide group exhibits reactivity in hydrolysis and amidation:

  • Hydrolysis : Acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions cleave the amide bond, yielding carboxylic acid intermediates .

  • Suzuki–Miyaura coupling : Pd-catalyzed cross-coupling with arylboronic acids introduces aryl groups at the pyrrole position (52–83% yields) .

Table 2: Amidation Reaction Conditions

Reaction TypeReagents/CatalystsTemp (°C)Yield (%)Reference
Hydrolysis (acid)HCl/EtOH8089
Hydrolysis (base)NaOH/H₂O6075
Suzuki couplingPd(PPh₃)₄/K₂CO₃9083

Electrophilic Aromatic Substitution

The pyrrole moiety undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the α-position of pyrrole.

  • Sulfonation : Fuming H₂SO₄ at 50°C yields sulfonated derivatives.

Biological Activity-Driven Modifications

Structural analogs of this compound show receptor-binding enhancements through:

  • Adamantyl substitution : Improves hydrophobic interactions with neurotensin receptors (NTS2).

  • Chlorophenyl derivatives : Increase binding affinity by 3× compared to fluorophenyl variants .

Stability and Degradation

  • Thermal decomposition : Degrades above 250°C, releasing CO₂ and NH₃ .

  • Photolysis : UV irradiation (254 nm) cleaves the pyrrole-pyrazole bond, forming diketone byproducts .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-[2-(3-fluorophenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tumor cell proliferation in various cancer cell lines. A study highlighted that certain pyrazole derivatives demonstrated significant anti-proliferative activity against human liver carcinoma (HepG2) cells, suggesting that this compound may also have similar effects .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored in various studies. Compounds derived from the pyrazole structure have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating their potency . The unique structural features of this compound may enhance its efficacy in combating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific substituents, such as the fluorophenyl group and the pyrrole moiety, significantly influences its pharmacological properties. Comparative studies with related compounds show variations in activity based on these structural elements .

CompoundKey FeaturesBiological Activity
This compoundFluorophenyl and pyrrole substituentsPotential anticancer and antimicrobial activity
3-Fluoro-N-[2-(phenyl)ethyl]-pyrazoleLacks additional nitrogen functionalityLower biological activity compared to the target compound
5-Methyl-N-[2-(3-chlorophenyl)ethyl]-pyrazoleDifferent halogen substitutionVaries in reactivity and biological response

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of pyrazole and tested their effects on cancer cell lines. The study found that specific modifications to the this compound structure enhanced its ability to induce apoptosis in non-small cell lung cancer (A549) cells . The compound's mechanism involved downregulation of key proteins associated with cell proliferation.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related pyrazole derivatives against various bacterial strains. Results indicated that compounds with similar structural motifs to this compound exhibited significant antibacterial activity, particularly against resistant strains . This suggests that further exploration of this compound could lead to effective treatments for bacterial infections.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences
N-[2-(3-fluorophenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (Target) C₁₈H₁₈FN₄O 325.36 3-fluorophenethyl, 1H-pyrrol-1-yl Reference compound.
N-(1-benzylpiperidin-4-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide C₂₁H₂₅N₅O 363.5 Benzylpiperidinyl group Bulky benzylpiperidine substitution increases molecular weight and lipophilicity .
1-(4-fluorophenyl)-3-methyl-5-(1H-pyrrol-1-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-pyrazole-4-carboxamide (E751-4798) C₂₁H₁₉FN₄OS 410.47 4-fluorophenyl, thiophen-2-yl ethyl Thiophene introduces sulfur, altering electronic properties and potential metabolism .
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide C₁₇H₂₀N₄O 296.37 Bicyclo[2.2.1]heptene substituent Rigid bicyclic system may restrict conformational flexibility .
N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide C₂₄H₂₂FN₄OS 424.5 Thiazolyl, 4-ethylphenyl Thiazole ring enhances potential for hydrogen bonding and metal coordination .

Functional Group Analysis

  • Fluorophenyl vs. Thiophene/Thiazole : The 3-fluorophenyl group in the target compound contrasts with the thiophene in E751-4798 and the thiazole in ’s compound. Thiophene and thiazole introduce sulfur atoms, which may improve metabolic stability or alter binding affinity .
  • Pyrrole vs. Benzylpiperidine/Bicyclic Systems : The 1H-pyrrol-1-yl group is conserved in many analogs, suggesting its role as a critical pharmacophore. However, substitutions like benzylpiperidine () or bicycloheptene () modify steric bulk and solubility .

Pharmacological Implications

  • Electronic Effects : The thiophene and thiazole groups in E751-4798 and ’s compound introduce electron-rich heterocycles, which could enhance interactions with aromatic residues in enzyme active sites .
  • Conformational Flexibility : The bicycloheptene substituent () imposes rigidity, which might improve target selectivity but reduce adaptability to binding pockets .

Biological Activity

N-[2-(3-fluorophenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, characterized by its unique structure that includes a pyrazole ring, a carboxamide group, and a pyrrole moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O). The structural features suggest that this compound may interact with various biological targets, making it a candidate for further pharmacological exploration.

Research indicates that compounds with a pyrazole scaffold often exhibit significant biological activity. The presence of the fluorophenyl group and the pyrrole substituent may enhance its reactivity and interactions with biological molecules. Interaction studies have focused on its binding affinity with enzymes and receptors, which are crucial for understanding its mechanism of action.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against various cancer cell lines. For instance, similar pyrazole derivatives have shown promising results:

Compound NameCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BHep-23.25
Compound CA54926

These results indicate that derivatives of the pyrazole scaffold can inhibit cell growth effectively, suggesting potential applications in cancer therapy.

Case Studies

Recent advancements in drug design highlight the role of pyrazole derivatives as anti-inflammatory and anticancer agents. For example, studies have shown that certain pyrazole compounds can inhibit key kinases involved in cancer progression, such as Aurora-A kinase and CDK2. The inhibition potency is often measured by IC50 values, which reflect the concentration required to inhibit cell growth by 50%.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameUnique Features
3-Fluoro-N-[2-(phenyl)ethyl]-pyrazoleContains phenyl group instead of pyrrole
5-Methyl-N-[2-(3-chlorophenyl)ethyl]-pyrazoleSubstituted chlorine instead of fluorine
N-[2-(4-bromophenyl)ethyl]-pyrazoleBrominated phenyl group

This table illustrates how variations in substituents can influence biological activity and reactivity.

Q & A

Q. Key modifications :

  • P4 moiety optimization : Introducing polar groups (e.g., dimethylaminomethyl) enhances permeability and reduces plasma protein binding, as demonstrated in factor Xa inhibitors .
  • Bioisosteric replacement : Replace the pyrrole ring with a bioisostere (e.g., imidazole) to balance solubility and target affinity .
  • LogP adjustment : Reduce logP by incorporating hydrophilic substituents (e.g., hydroxyl groups) while maintaining target engagement .

Validation : Assess permeability via Caco-2 cell monolayers and plasma protein binding using equilibrium dialysis .

Advanced: What structure-activity relationship (SAR) insights guide the design of pyrazole carboxamides as enzyme inhibitors?

Critical SAR findings from analogous compounds:

  • P1 ligand : The 1H-pyrrol-1-yl group enhances selectivity for enzyme targets (e.g., factor Xa) by occupying hydrophobic pockets .
  • Fluorophenyl substitution : Meta-fluorine improves metabolic stability and electron-withdrawing effects, boosting binding affinity .
  • Carboxamide linkage : Direct amide bonding to aliphatic chains (e.g., ethyl) improves conformational flexibility for target engagement .

Experimental validation : Competitive inhibition assays (e.g., IC50_{50} determination) and crystallographic binding mode analysis .

Advanced: How can computational methods predict the binding affinity of derivatives to biological targets?

Q. Methodology :

Molecular docking : Use software (e.g., AutoDock Vina) to dock the compound into target active sites (e.g., factor Xa or kinase domains) .

MD simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and key interactions (e.g., hydrogen bonds with catalytic residues) .

Free energy calculations : Apply MM/GBSA to estimate binding energies, prioritizing derivatives with ΔG < -40 kcal/mol .

Case study : Pyrazole-carboxamide derivatives showed strong correlation (R2^2 > 0.85) between predicted and experimental IC50_{50} values .

Advanced: What strategies mitigate off-target effects in biological assays?

Selectivity screening : Test against panels of related enzymes (e.g., serine proteases for factor Xa inhibitors) to identify cross-reactivity .

Proteome-wide profiling : Use activity-based protein profiling (ABPP) to detect non-specific interactions .

Structural tweaks : Introduce steric hindrance (e.g., methyl groups) near the carboxamide to block off-target binding .

Example : Substitution with a 3-fluorophenyl ethyl group reduced off-target binding to plasma kallikrein by >50% in razaxaban analogs .

Advanced: How can researchers validate the mechanism of action in complex biological systems?

Q. Integrated approach :

  • Gene knockout models : CRISPR/Cas9-mediated deletion of the putative target gene to assess phenotype rescue .
  • Thermal shift assays : Monitor target protein stabilization upon compound binding (ΔTm > 2°C indicates strong interaction) .
  • Metabolomic profiling : Track downstream metabolic changes (e.g., lipid signaling pathways) via LC-MS .

Data interpretation : Correlate biochemical inhibition (e.g., IC50_{50}) with cellular efficacy (e.g., EC50_{50}) to confirm target relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.